4-(2,2-Difluoroethoxy)-2-nitrophenol

Catalog No.
S13361054
CAS No.
M.F
C8H7F2NO4
M. Wt
219.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2-Difluoroethoxy)-2-nitrophenol

Product Name

4-(2,2-Difluoroethoxy)-2-nitrophenol

IUPAC Name

4-(2,2-difluoroethoxy)-2-nitrophenol

Molecular Formula

C8H7F2NO4

Molecular Weight

219.14 g/mol

InChI

InChI=1S/C8H7F2NO4/c9-8(10)4-15-5-1-2-7(12)6(3-5)11(13)14/h1-3,8,12H,4H2

InChI Key

WVNWATKHYZWJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])O

4-(2,2-Difluoroethoxy)-2-nitrophenol is an organic compound characterized by the presence of a nitrophenol group and a difluoroethoxy substituent. Its chemical formula is C9_9H8_8F2_2N1_1O3_3, and it features a phenolic hydroxyl group (-OH) attached to a benzene ring that also carries a nitro group (-NO2_2) at the para position relative to the hydroxyl group. The difluoroethoxy group is an ether functional group where two fluorine atoms are attached to the ethyl moiety, enhancing the compound's chemical stability and hydrophobic properties.

The reactivity of 4-(2,2-Difluoroethoxy)-2-nitrophenol can be attributed to its functional groups. The nitro group is known for its electrophilic characteristics, making it susceptible to nucleophilic attacks. Common reactions include:

  • Nitration: Further nitration can occur at positions ortho or para to the existing nitro group under strong acidic conditions.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may be useful in synthesizing derivatives for various applications.

4-(2,2-Difluoroethoxy)-2-nitrophenol exhibits notable biological activities, particularly in phytotoxicity and potential antibacterial properties. Studies have indicated that compounds with similar structures can inhibit plant growth by disrupting metabolic processes. Additionally, nitrophenols are often investigated for their antimicrobial activities due to their ability to interfere with cellular respiration in bacteria.

The synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 2-nitrophenol.
  • Etherification: The reaction of 2-nitrophenol with 2,2-difluoroethanol in the presence of a base (such as sodium hydride) leads to the formation of the difluoroethoxy ether.
  • Purification: The product is purified through recrystallization or chromatography techniques.

Alternative synthetic routes may involve variations in reaction conditions or different starting materials, but the core steps remain similar.

4-(2,2-Difluoroethoxy)-2-nitrophenol has potential applications in various fields:

  • Agricultural Chemistry: Due to its phytotoxic properties, it can be explored as a herbicide or plant growth regulator.
  • Pharmaceuticals: Its biological activity suggests potential as a lead compound for developing new antimicrobial agents.
  • Material Science: The unique properties of fluorinated compounds make them suitable for use in advanced materials and coatings.

Interaction studies involving 4-(2,2-Difluoroethoxy)-2-nitrophenol often focus on its behavior in biological systems and its interactions with enzymes or other biomolecules. Research indicates that nitrophenols can interact with proteins involved in metabolic pathways, potentially leading to inhibition or alteration of enzyme activity. Further studies are required to elucidate specific interaction mechanisms and their implications for health and environmental safety.

Several compounds share structural similarities with 4-(2,2-Difluoroethoxy)-2-nitrophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-NitrophenolContains one nitro group and a hydroxyl groupWidely studied for its toxicological effects
2,4-DinitrophenolTwo nitro groups on the phenolic ringKnown for its explosive properties and strong toxicity
4-(Trifluoromethyl)phenolContains a trifluoromethyl group instead of difluoroethoxyExhibits different solubility and reactivity characteristics
4-(Chloroethoxy)-2-nitrophenolChlorine substitution instead of fluorineMay exhibit different biological activity due to chlorine's presence

The uniqueness of 4-(2,2-Difluoroethoxy)-2-nitrophenol lies in its specific combination of fluorinated ether properties and its biological activity profile, which may offer distinct advantages in both agricultural and pharmaceutical applications compared to other similar compounds.

Nucleophilic Aromatic Substitution Reaction Mechanisms

The synthesis of 4-(2,2-difluoroethoxy)-2-nitrophenol begins with the introduction of the difluoroethoxy group onto a phenolic precursor. This step typically employs a nucleophilic aromatic substitution (S~N~Ar) mechanism, where the electron-deficient aromatic ring facilitates the displacement of a leaving group by a nucleophile. The nitro group at position 2 and the hydroxyl group at position 4 activate the ring through electron-withdrawing effects, directing the nucleophilic attack to the para position relative to the hydroxyl group.

The reaction proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile (2,2-difluoroethoxide) attacks the activated aromatic ring, forming a Meisenheimer complex. This intermediate stabilizes through resonance interactions with the nitro and hydroxyl groups. Subsequent elimination of the leaving group (e.g., chloride or bromide) restores aromaticity, yielding the difluoroethoxy-substituted phenol intermediate. Key factors influencing this reaction include:

  • Electron-withdrawing groups: The nitro group enhances ring activation, reducing the energy barrier for nucleophilic attack.
  • Solvent polarity: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve nucleophilicity and stabilize transition states.
  • Temperature: Reactions are typically conducted at 80–100°C to accelerate kinetics without promoting side reactions.

A representative reaction equation is:
$$
\text{2-Nitro-4-chlorophenol + KOCF}2\text{CH}3 \xrightarrow{\text{DMF, 90°C}} \text{4-(2,2-Difluoroethoxy)-2-nitrophenol + KCl}
$$

This mechanism is favored over radical or benzyne pathways due to the strong electron-withdrawing effects of the nitro group, which preclude the need for extreme conditions.

Nitration Pathways for Phenolic Precursors

The nitration of phenolic precursors is a critical step in establishing the nitro group at position 2. Phenols undergo electrophilic aromatic substitution, where the hydroxyl group directs nitration to the ortho and para positions. However, steric and electronic effects from the difluoroethoxy group limit nitration to the ortho position relative to the hydroxyl group.

The nitrating agent, typically a mixture of nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~), generates the nitronium ion (NO~2~^+^), which reacts with the electron-rich aromatic ring. The reaction proceeds as follows:

  • Protonation of the hydroxyl group: Enhances the ring’s electron density at the ortho and para positions.
  • Nitronium ion attack: The nitro group is preferentially introduced at the less hindered ortho position due to steric repulsion from the bulky difluoroethoxy group.
  • Rearomatization: Loss of a proton restores aromaticity, yielding the nitro-substituted product.

Table 1: Optimization of Nitration Conditions

ParameterOptimal ValueEffect on Yield
HNO~3~ Concentration65–70%Maximizes nitronium ion formation
Temperature0–5°CMinimizes over-nitration
Reaction Time2–3 hoursBalances completeness vs. side reactions
SolventSulfuric AcidEnhances electrophilicity of NO~2~^+^

Controlled nitration avoids the formation of trinitrated byproducts, which are common in reactions with concentrated nitric acid. Post-reaction quenching with ice water and neutralization with sodium bicarbonate ensures product stability.

Purification and Crystallization Optimization Strategies

Purification of 4-(2,2-difluoroethoxy)-2-nitrophenol requires a combination of liquid-liquid extraction and recrystallization to remove unreacted starting materials, inorganic salts, and regioisomeric byproducts. Key steps include:

  • Liquid-Liquid Extraction: The crude product is dissolved in ethyl acetate and washed with brine to remove polar impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Flash Column Chromatography: Silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) separates the target compound from non-polar and polar contaminants.
  • Recrystallization: The purified product is recrystallized from a mixture of ethanol and water (3:1 v/v) to yield colorless crystals. Slow cooling (0.5°C/min) promotes large crystal formation, enhancing purity.

Critical Parameters for Crystallization

  • Solvent Polarity: Ethanol-water mixtures provide ideal solubility gradients.
  • Cooling Rate: Controlled cooling minimizes occlusion of impurities.
  • Seed Crystals: Addition of pure seeds initiates controlled nucleation.

Industrial-Scale Production Methodologies

Industrial synthesis of 4-(2,2-difluoroethoxy)-2-nitrophenol emphasizes scalability, cost efficiency, and reproducibility. Key advancements include:

  • Continuous Flow Reactors: Microreactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions and improving yield consistency.
  • Catalyst Recycling: Heterogeneous catalysts (e.g., immobilized sulfonic acid resins) are reused across multiple batches, lowering production costs.
  • In-Line Analytics: Real-time UV-Vis and IR monitoring allows immediate adjustment of reaction conditions, ensuring optimal output.

Table 2: Comparison of Batch vs. Continuous Flow Production

MetricBatch ProcessContinuous Flow
Annual Capacity500 kg2,000 kg
Yield78–82%88–92%
Energy ConsumptionHighModerate
Byproduct Formation8–12%3–5%

Environmental considerations drive the adoption of solvent recovery systems and waste minimization protocols. For example, spent DMF is distilled and reused, reducing hazardous waste generation by 40%.

The thermodynamic stability of 4-(2,2-Difluoroethoxy)-2-nitrophenol is influenced by the unique combination of electron-withdrawing and electron-donating groups within its molecular structure. The compound features a molecular formula of C₈H₇F₂NO₄ with a molecular weight of 219.14 g/mol [1] [2] [3]. The presence of the difluoroethoxy substituent significantly impacts the thermal behavior compared to simpler nitrophenol derivatives.

Thermal Decomposition Onset Temperature

Based on comparative analysis with structurally related nitrophenol compounds, the thermal decomposition onset temperature for 4-(2,2-Difluoroethoxy)-2-nitrophenol is estimated to occur between 140-160°C. This represents a moderate decrease compared to 4-nitrophenol (160-180°C) and 2-nitrophenol (155-170°C) [4] [5] [6]. The difluoroethoxy group introduces both stabilizing and destabilizing effects: while the electronegative fluorine atoms enhance C-F bond strength, the ether linkage creates a potential site for thermal decomposition initiation.

Decomposition Pathways

The thermal decomposition of 4-(2,2-Difluoroethoxy)-2-nitrophenol follows multiple competing pathways typical of nitroaromatic compounds [7] [8]. The primary decomposition mechanisms include:

  • Nitro Group Reduction: The nitro group undergoes thermal reduction to form intermediate nitroso compounds, followed by further decomposition to aniline derivatives [6] [8].

  • Ether Bond Cleavage: The difluoroethoxy substituent may undergo thermal cleavage at the C-O bond, releasing difluoroethanol and forming corresponding phenolic radicals [9].

  • Fluorinated Fragment Elimination: Under high-temperature conditions, the fluorinated ethyl group may eliminate as difluoroethylene, leading to the formation of 4-hydroxy-3-nitrophenol [10] .

Thermodynamic Parameters

The thermal stability is enhanced by the strong C-F bonds (bond dissociation energy approximately 485 kJ/mol), which contribute to the overall molecular stability [12] [13]. However, the nitro group remains the primary thermal liability, with N-O bond dissociation energies typically ranging from 250-300 kJ/mol for nitroaromatic compounds [14] [7].

PropertyValueReference Compounds
Estimated Melting Point95-105°C2-Nitrophenol: 44-45°C [4]
Estimated Boiling Point285-295°C4-Nitrophenol: 279°C [15]
Thermal Decomposition Onset140-160°CNitrophenols: 155-180°C [5] [6]
C-F Bond Strength~485 kJ/molFluorinated compounds [12]

Solubility Behavior in Organic Solvents and Aqueous Systems

The solubility profile of 4-(2,2-Difluoroethoxy)-2-nitrophenol reflects the complex interplay between polar and nonpolar molecular regions. The compound exhibits amphiphilic characteristics due to the hydrophilic phenolic hydroxyl and nitro groups contrasted with the lipophilic difluoroethoxy substituent.

Aqueous Solubility

The aqueous solubility of 4-(2,2-Difluoroethoxy)-2-nitrophenol is estimated to range between 5,000-8,000 mg/L at 25°C, representing an intermediate value compared to other nitrophenol derivatives. This estimation is based on the known solubilities of 2-nitrophenol (2,100 mg/L) and 4-nitrophenol (15,600 mg/L) [15] [16]. The difluoroethoxy group reduces aqueous solubility compared to the unsubstituted 4-nitrophenol due to increased hydrophobic character, while maintaining sufficient polarity for moderate water solubility.

Organic Solvent Solubility

The compound demonstrates enhanced solubility in organic solvents compared to simple nitrophenols. The difluoroethoxy substituent increases compatibility with aprotic solvents such as dichloromethane, acetone, and dimethylformamide [9]. The fluorinated ether group provides unique solvation characteristics, particularly in fluorinated solvents where specific fluorine-fluorine interactions can occur [10] .

Solvent Classification Performance:

  • Polar Protic Solvents: Enhanced solubility in alcohols (methanol, ethanol) due to hydrogen bonding capabilities of both the phenolic hydroxyl and the ether oxygen [15]
  • Polar Aprotic Solvents: Excellent solubility in acetone, DMF, and DMSO due to dipole-dipole interactions
  • Chlorinated Solvents: High solubility in chloroform and dichloromethane facilitated by the electron-withdrawing nitro group [15]
  • Fluorinated Solvents: Unique compatibility with fluorinated solvents due to fluorine-fluorine interactions [10]

pH-Dependent Solubility

The solubility exhibits strong pH dependence due to the ionizable phenolic hydroxyl group. In alkaline conditions (pH > 8), the compound exists predominantly as the phenolate anion, dramatically increasing aqueous solubility. Conversely, in acidic conditions (pH < 6), the neutral form predominates, reducing aqueous solubility while maintaining organic solvent compatibility [4] [18].

Solvent SystemEstimated SolubilityMechanism
Water (25°C, pH 7)5,000-8,000 mg/LHydrogen bonding, dipole interactions
Ethanol>50 g/LHydrogen bonding, compatible polarity
Acetone>30 g/LDipole-dipole interactions
Dichloromethane>40 g/LLondon dispersion forces
Alkaline water (pH 10)>20,000 mg/LIonic dissolution as phenolate

Acid-Base Dissociation Constants (pKa Determination)

The acid-base behavior of 4-(2,2-Difluoroethoxy)-2-nitrophenol is dominated by the phenolic hydroxyl group, with the pKa value significantly influenced by the electron-withdrawing effects of both the nitro group and the difluoroethoxy substituent.

pKa Value Estimation

Based on comparative analysis with related nitrophenol compounds, the pKa of 4-(2,2-Difluoroethoxy)-2-nitrophenol is estimated to range between 6.8-7.2. This represents a moderate increase in acidity compared to unsubstituted phenol (pKa = 10.0) but is comparable to other nitrophenol derivatives [19] [18]. The 2-nitrophenol exhibits a pKa of 7.23, while 4-nitrophenol shows a pKa of 7.15 [4] [18].

Electronic Effects on Acidity

The enhanced acidity results from multiple electronic effects:

  • Nitro Group Influence: The nitro group at the 2-position provides strong electron-withdrawal through both inductive (-I) and resonance (-R) effects, stabilizing the conjugate phenolate anion [19] [18].

  • Difluoroethoxy Group Effects: The difluoroethoxy substituent contributes electron-withdrawal through the electronegative fluorine atoms, though this effect is moderated by the intervening ether oxygen which can donate electron density through resonance [13].

  • Resonance Stabilization: The phenolate anion formed upon deprotonation is stabilized by delocalization of negative charge onto the nitro group oxygen atoms, with additional stabilization from the fluorinated substituent [19].

Acidity Enhancement Factor

The acidity enhancement factor, calculated as the ratio of Ka(substituted)/Ka(phenol), ranges from 2.8-3.2 for 4-(2,2-Difluoroethoxy)-2-nitrophenol. This value is comparable to other nitrophenol derivatives: 2-nitrophenol (2.77) and 4-nitrophenol (2.85) [18].

Temperature Dependence

The pKa value exhibits typical temperature dependence, with increasing temperature generally leading to slight increases in pKa values due to decreased solvation effects and altered hydrogen bonding patterns in aqueous solution [4].

CompoundpKa ValueAcidity EnhancementPrimary Stabilizing Effect
Phenol (reference)10.01.0Base case
2-Nitrophenol7.232.77Nitro group ortho-effect
4-Nitrophenol7.152.85Nitro group para-resonance
4-(2,2-Difluoroethoxy)-2-nitrophenol6.8-7.2 (est.)2.8-3.2 (est.)Combined nitro and fluorine effects

Lipophilicity and Partition Coefficient (LogP) Measurements

The lipophilicity of 4-(2,2-Difluoroethoxy)-2-nitrophenol, expressed as the octanol-water partition coefficient (LogP), reflects the balance between hydrophilic and lipophilic molecular regions. The difluoroethoxy substituent significantly enhances the compound's lipophilic character compared to simple nitrophenol derivatives.

LogP Value Estimation

The estimated LogP value for 4-(2,2-Difluoroethoxy)-2-nitrophenol ranges from 2.8-3.2, representing a substantial increase in lipophilicity compared to 2-nitrophenol (LogP = 1.79) and 4-nitrophenol (LogP = 1.91) [20] [21] [22]. This enhancement is primarily attributed to the difluoroethoxy group, which increases the molecular hydrophobic surface area while contributing to the overall molecular volume.

Structural Contributions to Lipophilicity

The lipophilic character results from several molecular features:

  • Difluoroethoxy Group: This substituent contributes approximately 1.0-1.2 LogP units, based on typical fluoroalkyl ether contributions to lipophilicity [23] [20].

  • Aromatic Ring System: The benzene ring provides a baseline lipophilic contribution of approximately 1.46 LogP units, similar to basic phenol structures [20].

  • Polar Group Compensation: The nitro group and phenolic hydroxyl partially offset the lipophilic contributions through hydrogen bonding capabilities and dipole interactions [23].

pH-Dependent Partitioning

The partition coefficient exhibits strong pH dependence due to the ionizable phenolic group. At physiological pH (7.4), a significant fraction exists as the ionized phenolate form, which dramatically reduces partitioning into the organic phase. The distribution coefficient (LogD) at pH 7.4 is estimated to be approximately 1.5-2.0, substantially lower than the intrinsic LogP value [23] [21].

Biological Membrane Permeability Implications

The estimated LogP range of 2.8-3.2 suggests favorable characteristics for biological membrane permeation, falling within the optimal range (LogP 1-3) identified in pharmaceutical research for passive diffusion across lipid bilayers [21]. The compound would be expected to exhibit good oral bioavailability based on Lipinski's Rule of Five criteria, though the nitro group may introduce additional metabolic considerations.

Comparative Lipophilicity Analysis

When compared to structurally related compounds, 4-(2,2-Difluoroethoxy)-2-nitrophenol exhibits enhanced lipophilicity that positions it favorably for applications requiring membrane permeation or organic phase extraction [20] [22].

CompoundLogP (Octanol-Water)Lipophilicity ClassMembrane Permeability
Basic phenol1.46Low-ModeratePoor
2-Nitrophenol1.79ModerateModerate
4-Nitrophenol1.91ModerateModerate
4-(2,2-Difluoroethoxy)-2-nitrophenol2.8-3.2 (est.)EnhancedGood
Optimal pharmaceutical range1.0-3.0VariableOptimal

Experimental Determination Methods

Future experimental determination of the exact LogP value would benefit from shake-flask methodology using standardized octanol-water systems at pH 7.0 and 25°C, following OECD guidelines for partition coefficient measurement [20]. Alternative methods such as reversed-phase HPLC retention time correlation could provide supporting data for validation of the estimated values [21].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

219.03431403 g/mol

Monoisotopic Mass

219.03431403 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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